molecular formula C9H16ClNO2 B6225588 methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride CAS No. 2770359-41-4

methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride

Cat. No. B6225588
CAS RN: 2770359-41-4
M. Wt: 205.7
InChI Key:
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Description

Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride (MABCH) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid, soluble in water and used as a reagent in organic synthesis. MABCH has been widely studied due to its unique properties, which have been used in a variety of fields, including biochemistry, physiology, and drug development.

Mechanism of Action

The mechanism of action of methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride is not completely understood. It is believed to act by inhibiting the enzyme cytochrome P450, which is involved in the metabolism of many drugs. By inhibiting this enzyme, methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride can reduce the metabolism of drugs, leading to an increased concentration of the drug in the body.
Biochemical and Physiological Effects
methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride has been used to study the effects of drug interactions on the body. It has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs. By inhibiting this enzyme, methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride can reduce the metabolism of drugs, leading to an increased concentration of the drug in the body. This can lead to an increased risk of side effects, as well as an increased risk of drug interactions.

Advantages and Limitations for Lab Experiments

Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride has a number of advantages and limitations when used in lab experiments. One advantage is that it is a potent inhibitor of cytochrome P450, which makes it useful for studying the effects of drug interactions on the body. In addition, methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in lab experiments. For example, methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride is not very stable and can degrade over time. In addition, it can be toxic in large doses, and can cause adverse side effects if used incorrectly.

Future Directions

There are a number of potential future directions for methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride research. One potential area of research is the development of new synthetic methods for methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride production. In addition, research into the pharmacological effects of methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride could lead to the development of new drug therapies. Finally, further research into the biochemical and physiological effects of methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride could lead to a better understanding of how drugs interact with the body.

Synthesis Methods

Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride can be synthesized from the reaction of methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate (MABC) with hydrochloric acid. This reaction produces a white crystalline solid with a melting point of approximately 150°C. The reaction is typically conducted in a two-step process: first, the MABC is reacted with hydrochloric acid to produce the methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride salt; then, the salt is purified by recrystallization.

Scientific Research Applications

Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride has been widely used in scientific research due to its unique properties. It is a potent inhibitor of a variety of enzymes, including cytochrome P450, and has been used to study the effects of enzyme inhibition on drug metabolism. In addition, methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride has been used to study the effects of drug interactions on the body, as well as to study the effects of drugs on the central nervous system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride involves the reaction of 6-aminobicyclo[3.2.0]heptane-6-carboxylic acid with methanol and hydrochloric acid to form the methyl ester, which is then reacted with ammonia to form the desired product.", "Starting Materials": [ "6-aminobicyclo[3.2.0]heptane-6-carboxylic acid", "Methanol", "Hydrochloric acid", "Ammonia" ], "Reaction": [ "Step 1: 6-aminobicyclo[3.2.0]heptane-6-carboxylic acid is dissolved in methanol.", "Step 2: Hydrochloric acid is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The solvent is removed under reduced pressure to obtain the methyl ester of 6-aminobicyclo[3.2.0]heptane-6-carboxylic acid.", "Step 4: The methyl ester is dissolved in a solution of ammonia in methanol and the mixture is stirred at room temperature for several hours.", "Step 5: The solvent is removed under reduced pressure and the resulting solid is washed with diethyl ether to obtain the desired product, methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride." ] }

CAS RN

2770359-41-4

Product Name

methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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